2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14787537
Molecular Formula: C24H23N3O4
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O4 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C24H23N3O4/c1-15-24(18-13-16(30-3)9-11-20(18)26(15)2)21(28)14-27-23(29)12-10-19(25-27)17-7-5-6-8-22(17)31-4/h5-13H,14H2,1-4H3 |
| Standard InChI Key | LKSDATDDBSPALX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one, reflects its complex polycyclic structure. Its molecular formula is C<sub>23</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 387.4 g/mol . Key structural components include:
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A 5-methoxy-1,2-dimethylindole moiety linked via a ketone-containing ethyl chain.
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A pyridazin-3(2H)-one ring substituted at position 6 with a 2-methoxyphenyl group.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
| SMILES | COC1=CC=CC=C1C2=NN(C(=O)C=C2)C(CC(=O)C3=C(N(C)C4=C3C=CC=C4)OC)=O |
| InChIKey | MTADUMGNGZMZNN-UHFFFAOYSA-N |
| PubChem CID | 51043092 |
The indole subunit is notable for its prevalence in bioactive molecules, such as serotonin receptor modulators and kinase inhibitors . The pyridazinone ring, meanwhile, is associated with anti-inflammatory and cardiovascular activities in related compounds .
Synthesis and Structural Elucidation
Synthetic Pathways
While explicit details about this compound’s synthesis are absent from available sources, analogous indole-pyridazinone hybrids are typically synthesized via:
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Friedel-Crafts acylation to attach the ketone side chain to the indole nucleus.
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Nucleophilic substitution to introduce the methoxy groups.
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Cyclocondensation to form the pyridazinone ring, often using hydrazine derivatives .
For example, the synthesis of structurally similar triazine-indole conjugates involves multi-step reactions with yields ranging from 19% to 38%, as seen in recent medicinal chemistry studies .
Structure-Activity Relationship (SAR) Considerations
Role of Substituents
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Methoxy Groups: The 5-methoxy and 2-methoxyphenyl substituents likely enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .
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Dimethylindole Core: Methylation at the indole nitrogen (N1) and C2 position may stabilize the molecule against metabolic degradation, as observed in FPR agonists like PD168368 .
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Pyridazinone Ring: The electron-deficient nature of this ring could facilitate interactions with enzymatic active sites, analogous to kinase inhibitors .
Molecular Modeling Insights
Pharmacophore models of related indole derivatives highlight the importance of:
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A hydrophobic indole core for target binding.
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Hydrogen-bond acceptors (e.g., ketone, pyridazinone oxygen) for interactions with residues like Ser/Thr kinases .
Field-based modeling using programs like FieldTemplater suggests optimal spatial arrangements for bioactivity, though specific data for this compound remain unpublished .
Challenges and Future Directions
Pharmacokinetic Optimization
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Solubility: The compound’s logP (estimated at ~3.1) suggests moderate solubility, potentially requiring formulation enhancements for oral bioavailability.
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Metabolic Stability: Methyl groups may reduce oxidative metabolism, but in vitro hepatic microsome studies are needed to confirm this.
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